7-Nitro-1H-isoxazolo[4,3-c]quinolin-3-one
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Overview
Description
7-Nitro-1H-isoxazolo[4,3-c]quinolin-3-one is a heterocyclic compound that features a unique fusion of an isoxazole ring with a quinoline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the nitro group at the 7-position and the isoxazole ring contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1H-isoxazolo[4,3-c]quinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under reflux conditions . This reaction facilitates the formation of the isoxazole ring, resulting in the desired compound.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-1H-isoxazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation or metal hydrides (e.g., palladium on carbon, sodium borohydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 7-Amino-1H-isoxazolo[4,3-c]quinolin-3-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-Nitro-1H-isoxazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. The nitro group and the isoxazole ring play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor of enzymes or receptors by forming stable complexes, thereby modulating biological pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinolinyl-pyrazoles: Noted for their pharmacological significance.
Isoxazolo[4,5-b]pyridines: Display a variety of biological activities, including antibacterial and anticancer properties.
Uniqueness: 7-Nitro-1H-isoxazolo[4,3-c]quinolin-3-one stands out due to the specific positioning of the nitro group and the fusion of the isoxazole ring with the quinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-nitro-1H-[1,2]oxazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O4/c14-10-7-4-11-8-3-5(13(15)16)1-2-6(8)9(7)12-17-10/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTYBHOXBBJYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C=C1[N+](=O)[O-])C(=O)ON3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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